molecular formula C11H24N2O2 B1378025 tert-butyl N-(2-aminohexyl)carbamate CAS No. 1384430-32-3

tert-butyl N-(2-aminohexyl)carbamate

Cat. No. B1378025
CAS RN: 1384430-32-3
M. Wt: 216.32 g/mol
InChI Key: HDYLLORAJORZCO-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-aminohexyl)carbamate” is a chemical compound. Its English name is “tert-Butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate”. It has a molecular formula of C12H26N2O4 and a molecular weight of 262.35 . It is used in various applications, including the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .


Synthesis Analysis

The synthesis of “tert-butyl N-(2-aminohexyl)carbamate” involves several steps. The compound is synthesized by reacting 1.6-hexanediamine with H-hexamine in DCM (Dichloromethane). The solution becomes turbid when Boc acetic acid dissolved in DCM is slowly added to the solution. The reaction is left overnight at room temperature. The solution is then filtered, and the filtrate is extracted with water three times. The solvent is then evaporated to yield the product .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-aminohexyl)carbamate” is complex. It contains a carbamate group, which is an ester derived from carbamic acid, and an amino group. The carbamate group is attached to a tert-butyl group, and the amino group is part of a hexyl chain .


Chemical Reactions Analysis

The chemical reactions involving “tert-butyl N-(2-aminohexyl)carbamate” are diverse. For example, it can undergo a palladium-catalyzed cross-coupling reaction with various aryl halides in the presence of Cs2CO3 as a base in 1,4-dioxane . It can also be used in the synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(2-aminohexyl)carbamate” include a density of 1.033±0.06 g/cm3 and a predicted boiling point of 349.1±27.0 °C .

Scientific Research Applications

Enantioselective Synthesis

The compound is crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is significant in maintaining the relative substitution of the cyclopentane ring, comparable to that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Chemoselective Transformation

Tert-butyl N-(2-aminohexyl)carbamate is used in the chemoselective transformation of amino protecting groups. It facilitates the conversion of N-t-Boc compounds into N-Z compounds under mild reaction conditions, showcasing its versatility in organic synthesis (Sakaitani & Ohfune, 1990).

Intermediate in Biologically Active Compounds

It acts as an important intermediate in the synthesis of various biologically active compounds, like omisertinib (AZD9291), a notable example in cancer research. The optimized synthetic method offers high yield and confirms the structure by MS and 1HNMR (Zhao, Guo, Lan, & Xu, 2017).

Lipase-Catalyzed Transesterification

This compound is also involved in the enzymatic kinetic resolution via lipase-catalyzed transesterification, highlighting its application in obtaining optically pure enantiomers. This process exhibits excellent enantioselectivity, further illustrating its importance in chiral chemistry (Piovan, Pasquini, & Andrade, 2011).

Glycosylation

It is utilized in glycosylation reactions to produce anomeric 2-deoxy-2-amino sugar carbamates. The reaction's tolerance to various protecting groups makes it a versatile tool in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Photocatalyzed Amination

It serves as a key player in photocatalyzed amination reactions. This application is pivotal in creating a range of 3-aminochromones under mild conditions, which can be transformed to construct diverse amino pyrimidines, expanding the protocol's applications (Wang et al., 2022).

Mechanism of Action

Target of Action

Tert-butyl N-(2-aminohexyl)carbamate, also known as N-Boc-1,6-diaminohexane , is a derivative of amino acidsIt’s commonly used in laboratory research and chemical production processes .

Mode of Action

It’s worth noting that the compound is a protected amine , which suggests that it may interact with its targets by releasing the protected amine group under specific conditions. This could result in various biochemical reactions, depending on the nature of the target molecules.

properties

IUPAC Name

tert-butyl N-(2-aminohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-5-6-7-9(12)8-13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYLLORAJORZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195959
Record name Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-aminohexyl)carbamate

CAS RN

1384430-32-3
Record name Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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